4-Amino-7,8-dichloroquinoline

描述

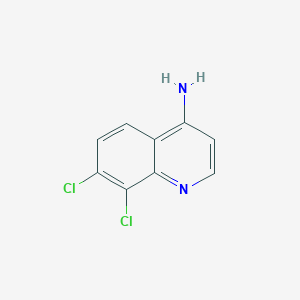

4-Amino-7,8-dichloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, characterized by the presence of amino and dichloro substituents at the 4th, 7th, and 8th positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7,8-dichloroquinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with ammonia or an amine. One common method starts with 4,7-dichloroquinoline, which is reacted with ammonia in the presence of a suitable solvent such as ethanol under reflux conditions . The reaction proceeds through the displacement of the chlorine atom at the 4th position by the amino group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yields .

化学反应分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C4

The chlorine atom at the C4 position is highly reactive in S<sub>N</sub>Ar reactions due to resonance stabilization of the intermediate Meisenheimer complex. This enables selective substitution with amines or diamines under mild conditions:

- Reaction with ethylenediamine yields N-(7,8-dichloroquinolin-4-yl)ethylenediamine (78–89% yields) under reflux in ethanol with ultrasound irradiation .

- Morpholine substitution at C4 occurs in toluene at 100°C, forming 7,8-dichloro-4-morpholinoquinoline (82–87% yields) .

Schiff Base Formation via Amino Group

The primary amino group at C4 participates in condensation reactions with carbonyl compounds:

- Acetyl naphthalene reacts with 4-amino-7,8-dichloroquinoline to form (E)-N1-(7,8-dichloroquinolin-4-yl)-N2-(1-(naphthalen-1-yl)ethylidene)benzene-1,2-diamine (85–89% yields) .

- 3,4-Dimethoxy acetophenone yields analogous Schiff bases with IC<sub>50</sub> values of 11.92–79.85 μM against Plasmodium falciparum .

Cyclization Reactions

Cyclization with ethylacetoacetate or thiourea derivatives generates fused heterocycles:

- Thiosemicarbazide cyclization produces 3-[(7,8-dichloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one (87% yield) .

- Reaction with chloroacetic acid forms 2-imino-thiazolidin-4-one hybrids, enhancing antimalarial activity .

Catalytic Amination and Cross-Coupling

Palladium-catalyzed amination enables selective functionalization:

- Buchwald-Hartwig coupling with adamantane-containing amines achieves monoamination at C4 (67–84% yields) and diamination (71–89% yields) using BINAP or DavePhos ligands .

- Suzuki-Miyaura cross-coupling with arylboronic acids introduces aryl groups at C8 .

Comparative Reactivity of Chlorine Substituents

The C4 chlorine is ~10× more reactive than C7/C8 chlorines due to:

- Electronic effects : Resonance withdrawal by the quinoline nitrogen destabilizes C4-Cl .

- Steric factors : C7/C8 positions are less accessible for bulky nucleophiles .

Table 1: Key Reaction Pathways and Yields

Mechanistic Insights

科学研究应用

Antimalarial Activity

4-Amino-7,8-dichloroquinoline and its derivatives have been investigated for their antimalarial properties. The compound is structurally related to known antimalarial drugs such as chloroquine and amodiaquine, which target the malaria parasite Plasmodium falciparum. Research indicates that derivatives of this compound may interfere with the parasite's life cycle by inhibiting heme detoxification within the food vacuole of the parasite.

Mechanism of Action:

- Heme Detoxification Inhibition: The primary mechanism involves the disruption of hemozoin formation, leading to toxic accumulation of free heme within the parasite.

- Interaction with Biological Macromolecules: Potential interactions through hydrogen bonding with key biological targets have also been suggested.

Cancer Research

Recent studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. This suggests a broader spectrum of biological activity beyond antimalarial effects, indicating potential utility in oncology.

As a Chemical Intermediate

The compound serves as a valuable intermediate in the synthesis of more complex quinoline-based compounds. Its reactivity is largely attributed to the presence of the amino group and the two chlorine substituents, which can undergo nucleophilic aromatic substitution reactions.

Reactions Involving this compound:

- Nucleophilic Substitution: The chlorine atoms can be replaced selectively when reacted with primary amines, leading to various derivatives that may exhibit enhanced biological activity.

- Hybrid Compounds Development: Research has also focused on hybrid compounds derived from 4-aminoquinolines for therapeutic applications against malaria and other parasitic diseases .

Case Studies and Research Findings

Regulatory and Safety Considerations

While exploring its applications, safety data regarding this compound must be considered:

作用机制

The mechanism of action of 4-Amino-7,8-dichloroquinoline involves its interaction with biological targets such as enzymes and receptors. In the case of its antimalarial activity, the compound interferes with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s ability to form complexes with heme is crucial for its biological activity .

相似化合物的比较

Similar Compounds

4,7-Dichloroquinoline: A precursor in the synthesis of 4-Amino-7,8-dichloroquinoline and other antimalarial drugs.

4-Amino-7-chloroquinoline: Another derivative used in the synthesis of antimalarial agents.

4-Chloroquinoline: A related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both amino and dichloro substituents, which confer distinct chemical reactivity and biological activity.

生物活性

4-Amino-7,8-dichloroquinoline is a synthetic compound belonging to the quinoline family, characterized by its bicyclic structure and the presence of two chlorine atoms at positions 7 and 8, and an amino group at position 4. Its molecular formula is with a molecular weight of approximately 203.06 g/mol. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it serves as a precursor for various therapeutic agents.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimalarial Activity : This compound has shown significant efficacy against Plasmodium falciparum, the causative agent of malaria. It interferes with the parasite's heme detoxification process, which is critical for its survival within the host.

- Antiviral Properties : Research indicates potential antiviral effects, particularly against viral infections through immune modulation and inhibition of viral replication pathways.

- Anticancer Effects : The compound has demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation by targeting key enzymes involved in DNA replication and repair, such as topoisomerases.

- Anti-inflammatory and Immune-Modulatory Effects : It has been noted for its capacity to modulate inflammatory responses and enhance immune function.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in DNA and RNA synthesis, leading to disruptions in cellular processes essential for pathogen survival and proliferation.

- Cellular Interaction : It alters cellular signaling pathways and gene expression profiles, which can lead to growth inhibition or apoptosis in cancer cells .

- Binding Affinity : Studies have shown that derivatives of this compound can bind effectively to specific biomolecules, enhancing their therapeutic potential against various diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural features. Related compounds like chloroquine have been extensively studied, providing insights into absorption, distribution, metabolism, and excretion (ADME) characteristics relevant to this compound. The bioavailability and half-life are critical factors that determine its efficacy in clinical settings .

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives:

- Antimalarial Efficacy : A study reported that derivatives showed IC50 values as low as 6.74 nM against chloroquine-resistant strains of Plasmodium falciparum, demonstrating enhanced activity compared to traditional antimalarial agents .

- Neuroprotective Effects : In models of Parkinson's disease, compounds based on the 4-aminoquinoline scaffold exhibited neuroprotective properties by enhancing dopaminergic neuron function while reducing neuroinflammation .

- Cytotoxicity Profiles : Research indicates that certain derivatives possess lower cytotoxicity compared to chloroquine while maintaining therapeutic efficacy against cancer cell lines .

Data Summary

属性

IUPAC Name |

7,8-dichloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNLLDGKTSLFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589045 | |

| Record name | 7,8-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-25-2 | |

| Record name | 7,8-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948293-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。